
Cyanidin-3-O-sophoroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanidin-3-O-sophoroside is a naturally occurring anthocyanin flavonoid found in various fruits, flowers, and vegetables. It is known for its vibrant color and potential health benefits, including powerful antioxidant properties . This compound is a glycoside of cyanidin, where the cyanidin molecule is bonded to a sophorose sugar moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanidin-3-O-sophoroside can be isolated from natural sources such as red raspberries using methods like Amberlite XAD-7 and Sephadex LH-20 column chromatography . The process involves extracting the anthocyanins from acidified methanolic extracts of the fruit, followed by purification to achieve high purity levels.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant materials rich in anthocyanins. The process includes solvent extraction, purification using chromatographic techniques, and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanidin-3-O-sophoroside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its leucoanthocyanin form.
Substitution: Substitution reactions can occur at the hydroxyl groups of the cyanidin moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acetic anhydride and methanol are often employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different colors and properties .
Wissenschaftliche Forschungsanwendungen
Cyanidin-3-O-sophoroside has a wide range of scientific research applications:
Chemistry: Used as a natural colorant and pH indicator due to its color-changing properties with pH variations.
Biology: Studied for its antioxidant activity and potential to scavenge free radicals.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and cardioprotective effects.
Industry: Utilized in the food industry as a natural colorant and preservative.
Wirkmechanismus
Cyanidin-3-O-sophoroside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound activates pathways such as the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in energy metabolism and cellular stress responses . Additionally, it can inhibit enzymes like polyphenol oxidase, which helps in preventing browning in fruits .
Vergleich Mit ähnlichen Verbindungen
Cyanidin-3-O-sophoroside is similar to other anthocyanins like cyanidin-3-glucoside and peonidin-3-glucoside. its unique sophorose sugar moiety distinguishes it from other anthocyanins, affecting its solubility, stability, and color properties . Similar compounds include:
- Cyanidin-3-glucoside
- Peonidin-3-glucoside
- Delphinidin-3-glucoside
- Malvidin-3-glucoside
These compounds share similar antioxidant properties but differ in their sugar moieties and specific health benefits .
Eigenschaften
IUPAC Name |
2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYMMDGPXYVCER-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31O16+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12324301.png)
![Adenosine, 2-chloro-N-[(3-iodophenyl)methyl]-, 2',3',5'-triacetate](/img/structure/B12324311.png)
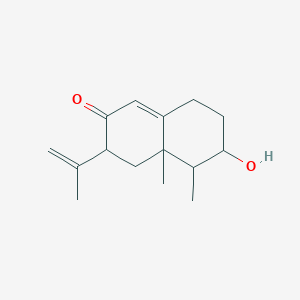
![[4-Acetyloxy-1,12-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12324341.png)
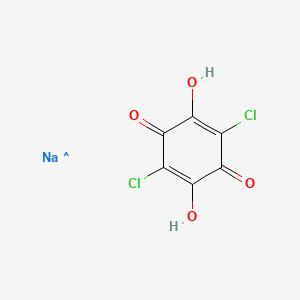
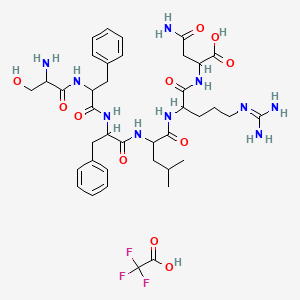
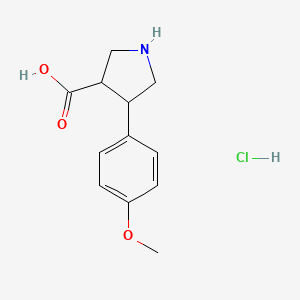
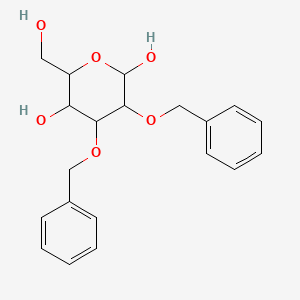
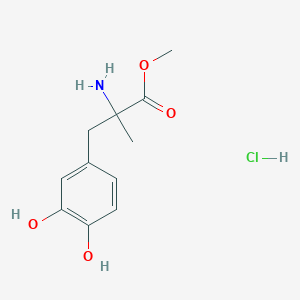
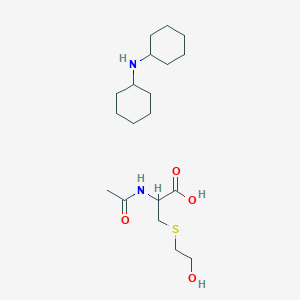
![4-[(2S)-2-Amino-2-carboxyethyl]-1-[(5S)-5-amino-5-carboxypentyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinium Inner Salt](/img/structure/B12324379.png)
![4,6-Dihydroxy-7,12,16-trimethyl-15-(6-methyl-4-oxohept-5-en-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12324380.png)
![1,2,4-Oxadiazol-5(4H)-one, 4-(3-bromo-4-fluorophenyl)-3-[4-[[2-(methylsulfinyl)ethyl]amino]-1,2,5-oxadiazol-3-yl]-](/img/structure/B12324383.png)
